molecular formula C11H22N2O2 B2997043 tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 2141698-23-7

tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B2997043
CAS No.: 2141698-23-7
M. Wt: 214.30 g/mol
InChI Key: BWXDXUVIZLNSHM-IUCAKERBSA-N
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Description

tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is an organic compound with a unique structure that combines a tert-butyl group and a pyrrolidine ring. This compound is notable for its stereochemistry, where the 3R,4S configuration indicates specific three-dimensional orientations of the substituent groups around the pyrrolidine ring. Such compounds often find relevance in various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with commercially available starting materials, such as tert-butyl acrylate and 4-methylpyrrolidine.

  • Synthetic Steps

    • Step 1: : Alkylation of 4-methylpyrrolidine with tert-butyl acrylate under basic conditions to form an intermediate.

    • Step 2: : The intermediate undergoes hydrogenation in the presence of a catalyst to reduce the double bond.

    • Step 3: : Functional group transformation is achieved through a series of protective and deprotective steps to install the aminomethyl group.

    • Step 4: : Stereoselective synthesis is employed to ensure the 3R,4S configuration.

  • Reaction Conditions: : Typical conditions include using solvents like tetrahydrofuran, temperatures ranging from -20°C to 80°C, and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods

  • Large-Scale Synthesis: : Industrial production often employs continuous flow reactors to enhance efficiency and control reaction conditions.

  • Purification: : Industrial methods include crystallization and chromatography to obtain the compound with high purity.

  • Quality Control: : Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the aminomethyl group, leading to the formation of imines or nitriles under specific conditions.

  • Reduction: : Reduction reactions can be performed at the carbonyl group, converting it to alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Solvents: : Solvents like dichloromethane, methanol, and acetonitrile are commonly used in these reactions.

  • Catalysts: : Transition metal catalysts like palladium, platinum, and rhodium for hydrogenation and other catalytic processes.

Major Products Formed

  • Oxidation Products: : Imines, nitriles.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Chiral Catalyst: : The compound's stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.

  • Receptor Binding: : Studied for its ability to bind to certain biological receptors, influencing signal transduction pathways.

Medicine

  • Drug Development: : Explored as a scaffold for the development of pharmaceutical compounds, particularly in targeting neurological disorders.

  • Metabolite Studies: : Used in studying the metabolism of similar compounds in biological systems.

Industry

  • Polymerization: : Applied in the production of polymers with specific properties by acting as a monomer or comonomer.

  • Material Science: : Utilized in the synthesis of materials with unique mechanical or chemical properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Interaction: : The aminomethyl group can form hydrogen bonds and ionic interactions with enzyme active sites, potentially inhibiting enzymatic activity.

  • Receptor Binding: : The compound's structure allows it to fit into receptor binding pockets, modulating the receptor's activity.

  • Signal Transduction: : By binding to receptors or enzymes, it can alter cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate: : Similar structure but with an ethyl group instead of a methyl group.

  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-phenylpyrrolidine-1-carboxylate: : Contains a phenyl group, providing different chemical properties and biological activities.

Uniqueness

  • Stereochemistry: : The 3R,4S configuration is specifically tailored for unique applications in chiral synthesis.

  • Functional Groups: : The combination of the tert-butyl, aminomethyl, and pyrrolidine groups imparts unique reactivity and binding properties.

Overall, tert-Butyl (3R,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups make it valuable for various synthetic and research purposes.

Properties

CAS No.

2141698-23-7

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1

InChI Key

BWXDXUVIZLNSHM-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C

SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1CN)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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